Product packaging for N-Desmethyl Phenyltoloxamine Hydrochloride(Cat. No.:CAS No. 75859-72-2)

N-Desmethyl Phenyltoloxamine Hydrochloride

Cat. No.: B149551
CAS No.: 75859-72-2
M. Wt: 277.79 g/mol
InChI Key: DBIUOGRMRZMCFW-UHFFFAOYSA-N
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Description

Contextualization of N-Desmethyl Phenyltoloxamine Hydrochloride as a Key Metabolite within the Phenyltoloxamine Pathway

N-Desmethyl Phenyltoloxamine is recognized as a primary metabolite of Phenyltoloxamine. biosynth.comusbio.net The metabolic process responsible for this transformation is N-demethylation, a common reaction in the biotransformation of drugs containing tertiary amine groups. nih.gov This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. psu.eduresearchgate.netnih.gov The removal of a methyl group from the nitrogen atom of Phenyltoloxamine results in the formation of N-Desmethyl Phenyltoloxamine.

The general pathway can be illustrated as follows:

Phenyltoloxamine → [Oxidation by CYP450 Enzymes] → N-Desmethyl Phenyltoloxamine

While this pathway is well-established for many drugs, the specific CYP isoenzymes responsible for the N-demethylation of Phenyltoloxamine have not been extensively studied. nih.govnih.gov

Significance of Metabolite Research in Understanding Drug Biotransformation and Chemical Entities

The study of drug metabolites is a cornerstone of modern pharmacology and toxicology. Understanding how a parent drug is transformed within the body provides crucial insights into its efficacy, duration of action, and potential for drug-drug interactions. nih.gov Metabolites can be pharmacologically active, sometimes even more so than the parent compound, or they can be inactive and targeted for excretion. mdpi.com In some instances, metabolites can be responsible for adverse effects. mdpi.com Therefore, a comprehensive understanding of a drug's metabolic profile, including the identification and characterization of its metabolites, is essential for a complete assessment of its therapeutic potential and safety.

Overview of Phenyltoloxamine as a Parent Compound in First-Generation Antihistamine Research

Phenyltoloxamine is a first-generation antihistamine belonging to the ethanolamine (B43304) class. nih.govnih.gov These compounds are known for their ability to cross the blood-brain barrier, leading to sedative effects. nih.govnih.gov Phenyltoloxamine functions as an H1 receptor antagonist, competitively inhibiting the action of histamine (B1213489) and thereby alleviating allergy symptoms. nih.gov Due to its sedative properties, it has also been used in combination with analgesics. nih.gov Despite its long history of use, detailed pharmacokinetic data for many first-generation antihistamines, including Phenyltoloxamine, remain limited. nih.govnih.gov

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC16H19NO·HCl scbt.com
Molecular Weight277.79 g/mol biosynth.comscbt.com
AppearanceWhite crystalline powder biosynth.com
SolubilitySoluble in water, slightly soluble in ethanol biosynth.com
Melting Point188-190°C biosynth.com

Identification of Current Research Gaps and Future Opportunities Pertaining to this compound

Future research opportunities include:

In-depth Metabolic Profiling: Utilizing modern analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to fully characterize the metabolic fate of Phenyltoloxamine in vitro and in vivo. frontiersin.orgnih.goveurekaselect.com This would involve identifying all major and minor metabolites, including N-Desmethyl Phenyltoloxamine, and elucidating the precise enzymatic pathways involved. frontiersin.orgeurekaselect.com

Pharmacological Characterization of N-Desmethyl Phenyltoloxamine: Conducting studies to determine the affinity of N-Desmethyl Phenyltoloxamine for the H1 receptor and other potential biological targets. This would clarify whether the metabolite is active, inactive, or possesses a different pharmacological profile compared to the parent drug.

CYP450 Isoenzyme Identification: Performing studies with specific recombinant human CYP450 enzymes to identify which isoforms are responsible for the N-demethylation of Phenyltoloxamine. psu.eduresearchgate.netnih.gov This information is crucial for predicting potential drug-drug interactions.

Comparative Pharmacokinetics: Conducting pharmacokinetic studies to compare the absorption, distribution, metabolism, and excretion of Phenyltoloxamine and N-Desmethyl Phenyltoloxamine. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20ClNO B149551 N-Desmethyl Phenyltoloxamine Hydrochloride CAS No. 75859-72-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-benzylphenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-11-12-18-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIUOGRMRZMCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for N Desmethyl Phenyltoloxamine Hydrochloride

Elucidation of Synthetic Routes for N-Desmethyl Phenyltoloxamine Hydrochloride

N-Desmethyl Phenyltoloxamine is a known metabolite of Phenyltoloxamine, an ethanolamine-class antihistamine. biosynth.comusbio.net Its synthesis for research and reference standard purposes typically involves the demethylation of the parent compound, Phenyltoloxamine.

Precursor Compounds and Reaction Mechanisms

The primary precursor for the synthesis of N-Desmethyl Phenyltoloxamine is its parent tertiary amine, Phenyltoloxamine . The synthesis of Phenyltoloxamine itself serves as the initial step. A common route to Phenyltoloxamine involves the Williamson ether synthesis, reacting the sodium salt of 2-benzylphenol (B1197477) with 2-(dimethylamino)ethyl chloride.

The subsequent and crucial step is the N-demethylation of Phenyltoloxamine. Various methods for N-demethylation of tertiary N-methylamines have been documented in organic chemistry literature. One prominent method is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (CNBr). However, due to the toxicity of the reagent, alternative methods are often preferred.

A more common approach involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). The reaction mechanism with ACE-Cl proceeds through two main steps:

Carbamate (B1207046) Formation: The tertiary amine (Phenyltoloxamine) reacts with ACE-Cl to form a carbamate intermediate, releasing a chloroethane (B1197429) molecule.

Hydrolysis: The resulting carbamate is then hydrolyzed, typically using a methanolic solution, to yield the secondary amine, N-Desmethyl Phenyltoloxamine.

Another established method involves the oxidation of the tertiary amine to its N-oxide, followed by a Polonovski-type reaction or reduction. For instance, the tertiary amine can be oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then treated with a reducing agent, such as ferrous sulfate (B86663) (FeSO₄), to facilitate demethylation. google.com Finally, the resulting free base is treated with hydrochloric acid (HCl) to produce the stable hydrochloride salt.

Optimization of Synthetic Methodologies for Research Purposes

For research applications where high purity and controlled synthesis are paramount, optimization of synthetic routes is crucial. Modern optimization strategies focus on improving yield, minimizing byproducts, and ensuring safety and scalability.

Design of Experiments (DoE): This statistical approach allows for the systematic investigation of multiple reaction parameters simultaneously, such as temperature, reaction time, and molar ratios of reactants. nih.gov By using a factorial design, researchers can identify the optimal conditions to maximize the yield and purity of this compound while minimizing reaction time and reagent use. nih.gov

Below is a table summarizing potential optimization parameters.

ParameterVariableObjective for OptimizationMethodology
Reactant Molar Ratio[Demethylating Agent] / [Substrate]Minimize excess reagent, reduce cost and downstream purification.Design of Experiments (DoE)
TemperatureReaction Temperature (°C)Increase reaction rate while minimizing byproduct formation.DoE, Continuous Flow Reactor
Reaction TimeResidence Time (minutes/hours)Achieve complete conversion while preventing degradation.In-process monitoring (HPLC), Continuous Flow Reactor
SolventSolvent Type and VolumeImprove solubility of reactants and facilitate product isolation.Solvent screening studies

Development of Chemical Analogs and Derivatives of this compound

The development of chemical analogs from a parent structure is a standard practice in medicinal chemistry to explore structure-activity relationships. For N-Desmethyl Phenyltoloxamine, a secondary amine, derivatization can be achieved through several chemical modifications.

N-Alkylation: The secondary amine nitrogen is a nucleophilic site available for reaction with various alkylating agents (e.g., alkyl halides, sulfates) to generate a library of tertiary amines with different alkyl substituents. This allows for probing the steric and electronic requirements of the amine group.

N-Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. This modification changes the basicity and hydrogen-bonding capability of the nitrogen atom.

These derivatization strategies allow for the synthesis of a range of compounds structurally related to N-Desmethyl Phenyltoloxamine for further scientific investigation.

Investigation into the Formation and Control of Nitrosamine Drug Substance-Related Impurities (NDSRIs) of Phenyltoloxamine and its N-Desmethyl Metabolite

The presence of a secondary amine moiety in N-Desmethyl Phenyltoloxamine makes it susceptible to nitrosation, leading to the formation of N-Nitroso-Desmethyl-Phenyltoloxamine, a Nitrosamine Drug Substance-Related Impurity (NDSRI). chemicea.com NDSRIs are a class of impurities that are of significant concern due to their potential carcinogenicity. pmda.go.jp

Mechanistic Studies of N-Nitroso-Desmethyl-Phenyltoloxamine Formation

The formation of N-nitrosamines occurs via the reaction of a nitrosatable amine (secondary or tertiary) with a nitrosating agent. researchgate.netpharmaexcipients.com The most common nitrosating agents are nitrous acid (HNO₂) and other nitrogen oxides (NOx), which can be formed from residual nitrite (B80452) impurities often found in reagents, solvents, and excipients. fda.govresearchgate.net

The mechanism for the formation of N-Nitroso-Desmethyl-Phenyltoloxamine involves three key factors: pharmaexcipients.com

Presence of a Nitrosatable Amine: N-Desmethyl Phenyltoloxamine contains a vulnerable secondary amine group.

Presence of a Nitrosating Agent: Trace amounts of nitrites (NO₂⁻) are the primary source.

Conducive Conditions: The reaction is typically acid-catalyzed. Under acidic conditions, nitrite is converted to nitrous acid (HNO₂), which then forms the potent nitrosating agent, the nitrosonium ion (NO⁺).

The nucleophilic secondary amine of N-Desmethyl Phenyltoloxamine then attacks the electrophilic nitrosonium ion, leading to the formation of the N-nitrosamine after deprotonation. The rate of formation is dependent on factors such as the basicity of the amine, pH, temperature, and the concentration of both the amine and the nitrosating agent. nih.gov

Strategies for NDSRI Mitigation in Research Material Synthesis

Given the risks associated with NDSRIs, proactive mitigation strategies are essential during the synthesis and handling of susceptible compounds like this compound. complexgenerics.org Removing any one of the three causative factors is sufficient to mitigate the risk. pharmaexcipients.com

Control of Raw Materials: One of the most effective strategies is to control the levels of nitrite impurities in all starting materials, reagents, solvents, and excipients. usp.org This involves rigorous supplier qualification and testing of incoming materials for nitrite content.

pH Control: The nitrosation reaction is highly pH-dependent. Maintaining a neutral or basic pH during synthesis and in the final product formulation can significantly inhibit the formation of the required acidic nitrosating species. fda.gov The incorporation of pH modifiers like sodium carbonate can serve as a protective measure. fda.gov

Use of Nitrosamine Scavengers: Certain compounds, often antioxidants, can react with and neutralize nitrosating agents before they can react with the amine. fda.gov

Ascorbic Acid (Vitamin C): It effectively reduces nitrite to nitric oxide (NO), preventing the formation of the nitrosonium ion. usp.org

Alpha-tocopherol (Vitamin E): Also acts as a potent inhibitor of nitrosation. fda.gov

Other antioxidants such as caffeic acid and ferulic acid have also demonstrated high efficacy. usp.org

The table below summarizes key mitigation strategies.

StrategyMechanism of ActionExamplesReference
pH ModificationInhibits formation of acidic nitrosating agents (e.g., HNO₂).Addition of basic excipients like sodium carbonate. fda.gov
Nitrite ScavengingAntioxidants reduce nitrite to nitric oxide (NO), preventing nitrosation.Ascorbic acid, alpha-tocopherol, ferulic acid. fda.govusp.org
Excipient SelectionReduces the primary source of the nitrosating agent.Qualifying suppliers for excipients with low nitrite levels (<0.1 ppm). usp.org
Process ModificationReduces conditions favorable for the reaction (e.g., presence of water, high heat).Switching from wet granulation to direct compression manufacturing. usp.org

By implementing these control strategies, the risk of forming N-Nitroso-Desmethyl-Phenyltoloxamine during the synthesis and storage of research materials can be effectively managed. nih.gov

Metabolic Pathways and Enzymatic Biotransformation of N Desmethyl Phenyltoloxamine Hydrochloride Precursors

In Vitro Metabolic Profiling of Phenyltoloxamine Leading to N-Desmethyl Phenyltoloxamine Formation

To understand the intricate steps of drug metabolism, scientists rely on in vitro (in the lab) models that replicate the conditions within the human body, particularly the liver, which is the primary site of drug metabolism.

Hepatic microsomal systems are a cornerstone of in vitro drug metabolism research. These systems are prepared by isolating the microsome fraction from liver cells (hepatocytes). Microsomes are vesicles formed from the endoplasmic reticulum and contain a high concentration of the enzymes responsible for Phase I reactions.

By incubating a drug like phenyltoloxamine with human liver microsomes (HLMs) in the presence of necessary co-factors such as NADPH, researchers can simulate the oxidative metabolism that occurs in the liver. This allows for the identification of metabolites, like N-desmethyl phenyltoloxamine, and the elucidation of the enzymatic pathways responsible for their formation. This methodology has been successfully used to study the N-demethylation of many drugs, including the related antihistamine diphenhydramine. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is the most important group of catalysts involved in Phase I drug metabolism. aafp.org N-demethylation, the reaction that converts phenyltoloxamine to its N-desmethyl metabolite, is predominantly carried out by these enzymes.

Studies on the structurally similar antihistamine, diphenhydramine, have provided significant insight into which specific CYP isoenzymes are likely involved. Research using recombinant human CYP enzymes has identified CYP2D6 as the primary, high-affinity enzyme responsible for N-demethylation. nih.govdroracle.ai In addition to CYP2D6, other isoforms, including CYP1A2, CYP2C9, and CYP2C19 , have been identified as low-affinity components in this metabolic pathway. nih.govresearchgate.net Given the structural similarities, it is highly probable that these same enzymes are involved in the N-demethylation of phenyltoloxamine.

Table 1: Cytochrome P450 Isozymes Implicated in the N-Demethylation of Ethanolamine (B43304) Antihistamines
Enzyme FamilyPrimary/High-Affinity EnzymeSecondary/Low-Affinity Enzymes
CYP2D6 ✔️
CYP1A2 ✔️
CYP2C9 ✔️
CYP2C19 ✔️

The interaction between drugs and CYP enzymes is a two-way street; not only do CYPs metabolize drugs, but drugs can also inhibit or induce CYP activity. Many first-generation antihistamines are known inhibitors of CYP2D6. nih.gov For instance, diphenhydramine is recognized as both a substrate and a potent inhibitor of CYP2D6. nih.govresearchgate.net

This inhibition can have significant clinical implications. If phenyltoloxamine also acts as a CYP2D6 inhibitor, its presence could slow down its own metabolism, as well as the metabolism of other drugs that are substrates for CYP2D6 (e.g., certain beta-blockers, antidepressants, and opioids). aafp.orgnih.gov This can lead to higher-than-expected plasma concentrations of these drugs, potentially increasing the risk of adverse effects. The formation of N-desmethyl phenyltoloxamine would be directly affected by this inhibitory action, potentially leading to altered pharmacokinetics of the parent drug.

Kinetic Analysis of Enzymatic Reactions Involved in N-Desmethyl Phenyltoloxamine Biogenesis

Enzyme kinetics provides quantitative insights into the efficiency of metabolic reactions. Key parameters include the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate.

While specific kinetic data for phenyltoloxamine is unavailable, studies on diphenhydramine N-demethylation by recombinant CYP2D6 have determined a Kₘ value of 1.12 ± 0.21 µM . nih.gov This low Kₘ value indicates a high affinity of the CYP2D6 enzyme for the substrate, reinforcing its role as the primary enzyme responsible for this reaction at therapeutic drug concentrations. It is plausible that the N-demethylation of phenyltoloxamine by CYP2D6 would exhibit similarly high affinity.

Table 2: Kinetic Parameters for Diphenhydramine N-Demethylation by CYP2D6
EnzymeParameterValueImplication
CYP2D6 Kₘ (Michaelis-Menten Constant)1.12 ± 0.21 µMHigh affinity of the enzyme for the substrate

Comparative Biotransformation Studies of Phenyltoloxamine and its N-Desmethyl Metabolite

Following its formation, the N-desmethyl metabolite can undergo further metabolism. In the case of diphenhydramine, the primary N-desmethyl metabolite can be further demethylated to a didesmethyl metabolite (N,N-didesmethyldiphenhydramine). nih.gov Both the parent drug and its demethylated metabolites can also be substrates for other metabolic reactions, including oxidation. nih.gov

A comparative study of phenyltoloxamine and N-desmethyl phenyltoloxamine would likely reveal differences in their metabolic rates and subsequent pathways. The N-desmethyl metabolite, being more polar than the parent compound, may be more readily targeted by Phase II conjugation enzymes for elimination from the body.

Identification of Phase II Metabolic Conjugation Pathways for N-Desmethyl Phenyltoloxamine (e.g., Glucuronidation)

After Phase I modification, which introduces or exposes a polar functional group (in this case, a secondary amine on N-desmethyl phenyltoloxamine), the metabolite can undergo Phase II conjugation reactions. These reactions attach endogenous molecules to the metabolite, greatly increasing its water solubility and facilitating its excretion via urine or bile. hyphadiscovery.com

The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). For tertiary amines like diphenhydramine, direct N-glucuronidation to form a quaternary ammonium (B1175870) glucuronide is a known pathway. nih.govdrugbank.com It is highly probable that the secondary amine of N-desmethyl phenyltoloxamine would also be a substrate for N-glucuronidation. Other potential Phase II pathways for amine-containing compounds include N-acetylation. nih.gov Identifying these conjugation pathways is crucial for a complete understanding of the clearance and elimination of phenyltoloxamine from the body.

Receptor Interactions and Ligand Binding Profile of N Desmethyl Phenyltoloxamine Hydrochloride

Assessment of Ligand Binding Affinity and Selectivity for Biological Receptors

The interaction of a ligand with its biological target is a key determinant of its pharmacological activity. The affinity, or the strength of the binding, and the selectivity, the preference for one receptor over others, are critical parameters in drug action.

As the desmethyl metabolite of Phenyltoloxamine, a known H1 receptor antagonist, N-Desmethyl Phenyltoloxamine Hydrochloride is presumed to exert its primary antihistaminergic effects through interaction with the histamine (B1213489) H1 receptor. nih.govdrugbank.com Phenyltoloxamine itself is a first-generation antihistamine belonging to the ethanolamine (B43304) class, which competitively inhibits histamine at H1 receptors. nih.govdrugbank.com This action helps to alleviate symptoms associated with allergic reactions. nih.govdrugbank.comsmpdb.ca

There is currently a lack of published data regarding the binding affinity of this compound for other histamine receptor subtypes, such as H2, H3, and H4 receptors. First-generation antihistamines are generally characterized by their selectivity for the H1 receptor over other histamine receptor subtypes. nih.gov

Table 1: Binding Affinity of Phenyltoloxamine for Human Histamine H1 Receptor

Compound Receptor Ki (nM)
Phenyltoloxamine Histamine H1 13 bindingdb.org

The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a variety of cellular functions and is a target for numerous psychoactive drugs. nih.gov Several antihistamines have been reported to interact with sigma receptors, which may contribute to some of their central nervous system effects.

Direct binding data for this compound at the sigma-1 receptor is not currently available. Furthermore, specific binding affinity studies for the parent compound, Phenyltoloxamine, at the sigma-1 receptor are also not extensively documented in publicly accessible literature. However, the lipophilic nature of first-generation antihistamines and their ability to cross the blood-brain barrier make them potential candidates for interaction with CNS targets like the sigma-1 receptor. Given that some psychoactive drugs, such as certain antidepressants and antipsychotics, exhibit affinity for the sigma-1 receptor, and that Phenyltoloxamine has known sedative effects, an interaction with this receptor remains a plausible area for future investigation. nih.gov

To understand the full pharmacological profile of a compound, it is essential to investigate its binding to a range of other potential receptor targets. Off-target binding can lead to side effects or reveal novel therapeutic applications.

Data for this compound is limited; however, studies on Phenyltoloxamine have explored its affinity for other receptors. Phenyltoloxamine has been shown to have a low affinity for several dopamine (B1211576) receptor subtypes. The Ki values for Phenyltoloxamine at the human D1, D2, D4, and D5 dopamine receptors, as well as the D3 receptor, are all in the micromolar to high nanomolar range, indicating weak interactions. bindingdb.org This suggests that the dopaminergic system is not a primary target for Phenyltoloxamine at therapeutic concentrations.

Table 2: Binding Affinity of Phenyltoloxamine for Human Dopamine Receptors

Compound Receptor Ki (nM)
Phenyltoloxamine Dopamine D1A >10,000 bindingdb.org
Phenyltoloxamine Dopamine D1B 10,000 bindingdb.org
Phenyltoloxamine Dopamine D2 3,950 bindingdb.org
Phenyltoloxamine Dopamine D3 10,000 bindingdb.org
Phenyltoloxamine Dopamine D4 2,770 bindingdb.org

Computational Approaches in Ligand-Receptor Interaction Studies

In the absence of extensive experimental data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis can provide valuable predictions and insights into ligand-receptor interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com This method can help to understand the binding mode and estimate the binding affinity.

While specific molecular docking studies for this compound are not found in the reviewed literature, the general principles of antihistamine binding to the H1 receptor are well-established through such computational models. nih.govnih.gov These studies have identified key amino acid residues within the H1 receptor's binding pocket that are crucial for ligand recognition. nih.govnih.gov For a molecule like N-Desmethyl Phenyltoloxamine, it would be expected that the protonated amine forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3), a common feature for many aminergic G protein-coupled receptor (GPCR) ligands. The aromatic rings of the compound would likely engage in hydrophobic and pi-stacking interactions with aromatic residues within the binding pocket. A molecular docking study of this compound would be a valuable tool to visualize its specific binding pose and compare its interactions with those of Phenyltoloxamine and other antihistamines.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors, QSAR models can be developed to predict the activity of new, untested compounds.

Specific QSAR studies on N-Desmethyl Phenyltoloxamine analogs are not currently available. However, numerous QSAR studies have been conducted on various classes of antihistamines. mdpi.com These studies have identified several physicochemical properties that are important for H1 receptor binding, such as molecular size, shape, hydrophobicity, and the presence of specific functional groups. For a series of N-Desmethyl Phenyltoloxamine analogs, a QSAR study could elucidate the structural requirements for optimal H1 receptor affinity and selectivity. For instance, modifications to the aromatic rings or the length and branching of the side chain could be systematically evaluated to understand their impact on binding. Such a study would be instrumental in the rational design of novel antihistamines with improved pharmacological profiles.

In Vitro Ligand Binding Assays and High-Throughput Screening Methodologies

The characterization of the interaction between a ligand, such as this compound, and its target receptor is fundamental to drug discovery. As a metabolite of Phenyltoloxamine, a first-generation histamine H1 receptor antagonist, its binding profile is primarily investigated at the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR). In vitro ligand binding assays are essential tools for determining the affinity and kinetics of this interaction. These assays have been adapted for high-throughput screening (HTS), a process that enables the rapid testing of large numbers of compounds to identify those that bind to the target. HTS leverages automation, miniaturization, and sensitive detection methods to accelerate the discovery of new lead compounds. nih.govacs.org

Radioligand binding assays represent a classic and robust method for quantifying ligand-receptor interactions. nih.gov These assays are foundational for determining the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of an unlabeled compound, which are critical measures of a ligand's binding affinity.

The process typically involves incubating a source of the target receptor, such as cell membranes from HEK293T cells transiently expressing the human H1R, with a radiolabeled ligand (a "hot" ligand) that has high affinity and specificity for the receptor. acs.orgacs.org For the H1 receptor, tritiated mepyramine ([³H]mepyramine) is a widely used radioligand. acs.orgacs.orgnih.gov The assay is conducted under equilibrium conditions.

To determine the affinity of an unlabeled test compound like this compound, competition binding experiments are performed. In these experiments, a fixed concentration of the radioligand is co-incubated with varying concentrations of the unlabeled compound. The unlabeled compound competes with the radioligand for binding to the receptor, causing a concentration-dependent displacement of the radioligand. The amount of radioactivity bound to the receptors is measured after separating the bound from the free radioligand, typically by rapid filtration through glass fiber filters. nih.gov

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. acs.orgnih.gov In addition to affinity, kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) can be determined, which together define the residence time (RT) of a ligand at the receptor. acs.orgacs.org

Table 1: Illustrative Radioligand Binding Data for various H1 Receptor Antagonists. Data is compiled from studies on HEK293T cells expressing the human H1R using [³H]mepyramine as the radioligand.
CompoundBinding Affinity (pKi)Residence Time (RT, min)
Doxepin10.2150
Mepyramine8.82.5
Desloratadine9.1190
Triprolidine8.52.2
Olopatadine8.214
Acrivastine8.118

While effective, the use of radioactive materials poses safety and disposal challenges. This has driven the development of non-radioactive alternatives, particularly those based on fluorescence, which are highly amenable to HTS formats. portlandpress.combmglabtech.com

Fluorescence Polarization (FP) is a homogeneous assay technique widely used to monitor binding events in solution. moleculardevices.com The principle is based on the rotational speed of molecules. A small, fluorescently labeled ligand (a tracer), when excited with plane-polarized light, tumbles rapidly in solution and emits depolarized light. However, when this fluorescent ligand binds to a much larger molecule, such as a receptor protein, its rotation slows down significantly. As a result, the emitted light remains largely polarized. nih.govmoleculardevices.com The change in polarization is directly proportional to the fraction of the fluorescent ligand that is bound. In a competition assay format, an unlabeled compound like this compound would compete with the fluorescent tracer for binding to the H1R, leading to a decrease in fluorescence polarization as the tracer is displaced. This technique is advantageous for HTS because it is a simple, mix-and-read format that does not require separation steps. nih.govmoleculardevices.com

Other Biophysical Techniques provide deeper insights into the thermodynamics and kinetics of ligand-receptor interactions:

Fluorescence Resonance Energy Transfer (FRET): This technique measures the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. nih.gov In the context of ligand binding, FRET can be used by labeling the receptor with one fluorophore (e.g., a fluorescent protein like YFP) and using a fluorescent ligand as the other. Binding brings the two fluorophores close enough for energy transfer to occur, providing a measurable signal. researchgate.net Time-Resolved FRET (TR-FRET) is an advanced version that uses long-lifetime lanthanide donors to reduce background fluorescence, enhancing assay sensitivity. portlandpress.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects binding events in real-time. The receptor is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the precise determination of kinetic parameters (kon and koff) and binding affinity (Kd).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is a label-free solution-based method that can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single experiment.

These advanced biophysical methods complement traditional binding assays by providing a more comprehensive understanding of the molecular interactions governing the binding of ligands like this compound to their target receptors.

Table 2: Comparison of Biophysical Techniques for Ligand Binding Analysis.
TechniquePrincipleKey Parameters MeasuredThroughput
Radioligand BindingCompetition with a radiolabeled ligandKi, Bmax, kon, koffMedium to High
Fluorescence Polarization (FP)Change in rotational speed of a fluorescent ligand upon bindingKi, IC50High
Time-Resolved FRET (TR-FRET)Energy transfer between donor and acceptor fluorophoresKi, IC50High
Surface Plasmon Resonance (SPR)Change in refractive index upon mass change at a sensor surfaceKd, kon, koffLow to Medium
Isothermal Titration Calorimetry (ITC)Measurement of heat change upon bindingKd, n, ΔH, ΔSLow

Analytical Method Development and Validation for N Desmethyl Phenyltoloxamine Hydrochloride

Optimization of Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate the analyte of interest from complex matrices, eliminate interferences, and concentrate the sample for detection. scispace.com The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the matrix, the required level of cleanliness, and the desired sample throughput.

Solid-Phase Extraction (SPE) Methodologies

SPE has become a preferred technique over LLE due to its higher recoveries, improved selectivity, reduced solvent consumption, and potential for automation. scispace.com The method involves partitioning the analyte between a solid sorbent and the liquid sample matrix. For a compound like N-Desmethyl Phenyltoloxamine Hydrochloride, which is an amine, a cation-exchange SPE mechanism is typically employed.

The general procedure for SPE involves several key steps:

Conditioning: The sorbent is treated with a solvent, such as methanol (B129727), to wet the functional groups. sigmaaldrich.com

Equilibration: The sorbent is then treated with a solution, like a buffer, that mimics the sample matrix to maximize analyte retention. sigmaaldrich.com

Sample Loading: The sample, with its pH adjusted to ensure the analyte is charged, is passed through the cartridge, where the analyte binds to the sorbent. sigmaaldrich.com

Washing: The cartridge is washed with a solvent to remove co-extracted impurities without dislodging the analyte. sigmaaldrich.com

Elution: A final solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified analyte for analysis. sigmaaldrich.com

Parameter Description Typical Conditions for N-Desmethyl Phenyltoloxamine
SPE Sorbent Stationary phase that retains the analyte.Mixed-Mode Cation-Exchange (e.g., C8/SCX)
Conditioning Solvent Activates the sorbent for binding.Methanol
Equilibration Buffer Prepares the sorbent for the sample matrix.pH 6.0 Phosphate (B84403) Buffer
Sample pH pH adjusted to ensure the analyte is ionized.pH < 7.0
Wash Solvent Removes weakly bound interferences.5% Methanol in Water
Elution Solvent Releases the analyte from the sorbent.5% Ammonium (B1175870) Hydroxide in Methanol

Liquid-Liquid Extraction (LLE) Approaches

LLE is a classic extraction method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction for ionizable compounds like N-Desmethyl Phenyltoloxamine is highly dependent on the pH of the aqueous phase.

To extract the basic N-Desmethyl Phenyltoloxamine from an aqueous matrix, the pH of the sample is adjusted to be above its pKa. This converts the amine salt into its neutral, free base form, which is significantly more soluble in organic solvents.

Typical LLE Protocol:

The aqueous sample containing the analyte is placed in a separatory funnel.

The pH is adjusted to >9.0 using a base like sodium hydroxide to neutralize the amine.

An immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is added.

The mixture is shaken vigorously to facilitate the transfer of the analyte into the organic phase.

The layers are allowed to separate, and the organic layer containing the purified analyte is collected.

The process may be repeated to improve recovery.

The solvent is then typically evaporated and the residue reconstituted in a mobile phase for analysis.

Parameter Description Typical Conditions
Sample Matrix The initial sample solution.Aqueous Buffer / Biological Fluid
pH Adjustment To convert the analyte to its free base form.Adjust to pH > 9.0 with NaOH
Extraction Solvent Immiscible organic solvent.Dichloromethane or Ethyl Acetate
Extraction Steps Number of repeated extractions.2-3 cycles
Final Step Preparation for analysis.Evaporation and reconstitution in mobile phase

Development of Advanced Chromatographic Separation Techniques

Chromatography is employed to separate the analyte from any remaining impurities prior to its detection and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC is a highly effective and widely used method for the analysis of pharmaceutical compounds like Phenyltoloxamine and its derivatives. researchgate.net The technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A stability-indicating HPLC method has been successfully developed for the simultaneous determination of Phenyltoloxamine with other active ingredients, demonstrating the suitability of this approach. researchgate.net

For N-Desmethyl Phenyltoloxamine, a C8 or C18 column can be used with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer. researchgate.net The acidic pH ensures that the secondary amine group is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Parameter Description Typical Conditions
Column The stationary phase for separation.C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase The solvent that carries the analyte through the column.Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)
Flow Rate The speed at which the mobile phase moves.1.0 mL/min
Injection Volume The amount of sample introduced.10-20 µL
Column Temperature Maintained for consistent retention times.25-30 °C
Detection Method for observing the analyte post-separation.UV-Vis Detector at 220 nm researchgate.net

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography is a powerful technique for separating and analyzing compounds that are volatile or can be made volatile. For compounds with low volatility, such as amines, a derivatization step is often required to increase their volatility and improve peak shape. nih.gov This involves chemically modifying the analyte, for example, through silylation or acylation, to create a more volatile derivative.

While direct analysis of N-Desmethyl Phenyltoloxamine by GC may be challenging due to its polarity and molecular weight, GC analysis of its volatile derivatives is feasible. This approach is particularly useful for trace analysis in complex biological matrices. nih.gov

Parameter Description Typical Conditions (for a derivatized analyte)
Derivatization Agent Chemical used to increase analyte volatility.N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Stationary phase for GC separation.Rxi-5MS, 30 m x 0.25 mm x 0.25 µm nih.gov
Carrier Gas Inert gas to move the analyte through the column.Helium or Nitrogen
Injector Temperature Temperature to ensure rapid sample vaporization.270 °C nih.gov
Oven Program Temperature gradient to separate compounds.Start at 100°C, ramp to 280°C at 10°C/min nih.gov
Detector Device for detecting the separated compounds.Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Mass Spectrometry-Based Detection and Quantitation

Mass Spectrometry (MS) is a highly sensitive and selective detection technique that can be coupled with either HPLC (LC-MS) or GC (GC-MS). It identifies compounds by measuring their mass-to-charge ratio (m/z). For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often the preferred choice due to its exceptional sensitivity and specificity. lcms.cz

The MRM technique involves monitoring a specific precursor-to-product ion transition for the analyte. The mass spectrometer is set to isolate the protonated molecule of N-Desmethyl Phenyltoloxamine (the precursor ion) and then fragment it. A specific, characteristic fragment (the product ion) is then monitored. This process drastically reduces background noise and allows for reliable quantification even at very low levels. lcms.cz

Technique Description Parameters for N-Desmethyl Phenyltoloxamine (Hypothetical)
Ionization Mode Method to generate charged ions from the analyte.Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺ The mass of the protonated parent molecule.m/z 242.2
Collision Energy (CE) Energy used to fragment the precursor ion.Optimized experimentally (e.g., 15-25 eV)
Product Ion 1 (Quantifier) A high-intensity fragment ion used for quantification.m/z 91.1 (Tropylium ion from benzyl group)
Product Ion 2 (Qualifier) A second fragment ion used for confirmation.m/z 44.1 ([CH2=NHCH3]⁺ from side chain cleavage)

This LC-MS/MS approach provides the sensitivity required to meet stringent regulatory limits for related impurities in pharmaceutical substances. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the premier technique for the ultrasensitive and selective quantification of N-Desmethyl Phenyltoloxamine and its parent compound. lcms.cz This methodology combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Metabolite Profiling

For comprehensive metabolite profiling and the identification of unknown metabolites, high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) are invaluable. sciex.com QTOF-MS provides high mass accuracy and resolution, enabling the determination of the elemental composition of analytes and their metabolites. ojp.gov

In the context of N-Desmethyl Phenyltoloxamine, QTOF-MS can be employed in untargeted or suspect screening workflows to identify not only the primary N-desmethyl metabolite but also other potential phase I and phase II metabolites. jku.at The instrument acquires full-scan mass spectra of precursor ions and corresponding product ion spectra, which can be compared against spectral libraries or used for de novo structural elucidation. sciex.comojp.gov This capability is crucial for building a comprehensive understanding of the metabolic fate of Phenyltoloxamine.

Application of Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Transitions

Selected Reaction Monitoring (SRM) and its evolution, Multiple Reaction Monitoring (MRM), are targeted mass spectrometry scan modes that provide exceptional selectivity and sensitivity for quantification. creative-proteomics.com These techniques are fundamental to LC-MS/MS methods and involve two stages of mass filtering in a triple quadrupole instrument. washington.edu

In the first stage (Q1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of N-Desmethyl Phenyltoloxamine is selected. This ion is then fragmented in the collision cell (Q2), and in the third stage (Q3), specific, characteristic product ions are selected and detected. creative-proteomics.com The monitoring of these specific precursor-to-product ion transitions is highly selective, significantly reducing chemical noise and matrix interference. researchgate.net For N-Desmethyl Phenyltoloxamine, multiple transitions can be monitored simultaneously to ensure confident identification and accurate quantification. creative-proteomics.com The optimization of parameters like collision energy is crucial for maximizing the signal response for each transition. lcms.cz

Table 1: Illustrative MRM Transitions for N-Desmethyl Analogs This table provides examples of MRM transitions for N-desmethyl metabolites of similar compounds, as specific data for N-Desmethyl Phenyltoloxamine is not publicly available. The principles are directly transferable.

Analyte Precursor Ion (m/z) Product Ion (m/z) Use
N-Desmethyl Metabolite (Example 1) 170.1 135.0 Quantifier nih.govresearchgate.net
N-Desmethyl Metabolite (Example 2) 170.2 96.10 Quantifier researchgate.net

Comprehensive Method Validation Parameters for Analytical Reliability

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process, adhering to guidelines set by regulatory bodies. fda.govpharmainfo.in This process establishes the method's performance characteristics and ensures the reliability and accuracy of the generated data.

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. pharmainfo.in To establish linearity, a calibration curve is constructed by analyzing a series of standards at different concentrations. nih.gov The curve is typically generated by plotting the peak area ratio of the analyte to an internal standard against the analyte's nominal concentration.

For methods analyzing N-desmethyl metabolites, linearity is often achieved over a wide concentration range, for instance, from 0.0200 to 20.0 ng/mL or 5 to 2000 ng/mL. nih.gov The quality of the fit is assessed by the coefficient of determination (r²), which should ideally be greater than 0.99. lcms.czresearchgate.net A weighted linear regression, such as 1/x², is often employed to ensure accuracy across the entire calibration range, especially at the lower end. lcms.cznih.gov

Table 2: Typical Linearity and Sensitivity Parameters

Parameter Typical Value/Range Reference
Concentration Range 0.05 - 10 ng/mL lcms.cz
Regression Model Linear, 1/x² weighting lcms.cz

Assessment of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. nih.gov Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within a single day (intra-day) and over several days (inter-day).

Accuracy is typically expressed as the percentage of recovery or relative error (%RE), while precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.net For bioanalytical methods, acceptance criteria are generally within ±15% for both accuracy and precision (±20% at the lower limit of quantification). unich.it

Table 3: Example of Accuracy and Precision Data for an N-Desmethyl Metabolite Analog

Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low (LQC) 1.58 - 9.52 5.43 - 9.45 92.57 - 107.36
Medium (MQC) 1.58 - 9.52 5.43 - 9.45 92.57 - 107.36
High (HQC) 1.58 - 9.52 5.43 - 9.45 92.57 - 107.36

Data synthesized from representative methods for similar analytes.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. ut.eenih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. ut.eenih.gov

These limits are crucial for determining the sensitivity of the method. The LOQ is often established as the lowest point on the calibration curve. researchgate.net For highly sensitive LC-MS/MS methods used to measure N-desmethyl metabolites, the LOQ can be in the low picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. lcms.cznih.gov For example, validated methods for similar metabolites have achieved LOQs of 0.05 ng/mL and 0.1 ng/mL, respectively. lcms.cz Another highly sensitive method reported an LOQ of 0.0200 ng/mL. nih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
Phenyltoloxamine
Acetonitrile
Methanol

Evaluation and Mitigation of Matrix Effects in Complex Samples

The quantitative analysis of this compound in complex biological or environmental samples by liquid chromatography-mass spectrometry (LC-MS) is susceptible to matrix effects. eijppr.comtandfonline.com Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting endogenous or exogenous components from the sample matrix. tandfonline.comrsc.org These effects can compromise the accuracy, precision, and sensitivity of an analytical method. researchgate.net For this compound, complex matrices such as plasma, urine, or wastewater contain numerous interfering substances like salts, proteins, phospholipids, and other organic matter that can cause significant matrix effects. medipharmsai.com

Evaluation of Matrix Effects

A primary technique to assess matrix effects is the post-extraction addition method. nih.gov This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated to quantify the extent of ion suppression or enhancement. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. tandfonline.com

Hypothetical Data on Matrix Effect Evaluation

The following interactive table presents hypothetical data from a post-extraction addition experiment to evaluate the matrix effect on this compound analysis in human plasma and wastewater effluent.

Sample MatrixAnalyte Concentration (ng/mL)Peak Area in Neat Solvent (A)Peak Area in Spiked Extract (B)Matrix Factor (MF = B/A)Effect
Human Plasma10150,000105,0000.70Suppression
Human Plasma1001,450,0001,044,0000.72Suppression
Wastewater Effluent10152,000129,2000.85Suppression
Wastewater Effluent1001,465,0001,274,5500.87Suppression

This data is for illustrative purposes only and does not represent actual experimental results.

Mitigation of Matrix Effects

Several strategies can be employed to minimize or compensate for matrix effects during the analysis of this compound:

Effective Sample Preparation: The goal of sample cleanup is to remove interfering components while efficiently recovering the analyte. eijppr.com

Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. medipharmsai.com For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent could be employed to selectively retain the analyte while washing away neutral and acidic interferences. medipharmsai.com

Liquid-Liquid Extraction (LLE): LLE can separate the analyte from matrix components based on partitioning between two immiscible liquid phases.

Sample Dilution: A simple approach to reduce the concentration of interfering components is to dilute the sample extract, though this may compromise the method's sensitivity. nih.gov

Chromatographic Optimization: Modifying the liquid chromatography conditions can help separate the analyte from matrix interferences. eijppr.com This includes optimizing the mobile phase composition, gradient, and choice of chromatographic column to achieve better resolution.

Use of Internal Standards: To compensate for matrix effects, an appropriate internal standard (IS) should be used. researchgate.net A stable isotope-labeled (SIL) version of this compound is the ideal choice. researchgate.net Since a SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification. researchgate.net

Application of Analytical Methods in Environmental Monitoring Research

The widespread use of pharmaceuticals can lead to their presence and the presence of their metabolites, such as this compound, in the environment. nih.gov These compounds enter aquatic ecosystems primarily through the discharge of treated and untreated wastewater. researchgate.net Therefore, sensitive and reliable analytical methods are crucial for monitoring their occurrence, fate, and potential environmental impact. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for environmental monitoring of pharmaceuticals due to its high sensitivity and selectivity. perkinelmer.com The application of such a method for this compound would typically involve several key steps:

Sample Collection and Preservation: Water samples (e.g., from wastewater treatment plant influents/effluents, rivers) are collected, and preservation steps, such as refrigeration and pH adjustment, are taken to ensure analyte stability.

Sample Preconcentration: Due to the expected low concentrations (ng/L to µg/L range) in environmental waters, a preconcentration step is necessary. nih.gov Solid-phase extraction (SPE) is widely used for this purpose, allowing for the extraction and concentration of the analyte from large volumes of water onto a cartridge. nih.govepa.gov Sorbents like hydrophilic-lipophilic balanced (HLB) polymers are often effective for extracting a wide range of pharmaceutical compounds from water matrices. ukm.my

LC-MS/MS Analysis: The extract is then analyzed by LC-MS/MS, typically using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov

Hypothetical Performance of an Analytical Method for Environmental Monitoring

This interactive table shows hypothetical validation data for a developed SPE-LC-MS/MS method for the determination of this compound in surface water.

Validation ParameterPerformance Metric
Linearity Range0.5 - 200 ng/L
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.15 ng/L
Limit of Quantification (LOQ)0.5 ng/L
Recovery (at 10 ng/L)92% (RSD: 4.5%)
Inter-day Precision (% RSD)< 10%
Intra-day Precision (% RSD)< 7%

This data is for illustrative purposes only and does not represent actual experimental results.

The development and validation of such analytical methods are essential for generating reliable data in environmental monitoring programs. researchgate.net These programs help to assess the prevalence of pharmaceutical metabolites in aquatic environments and provide the basis for future environmental risk assessments. nih.gov

Pharmacological Activities and Biological Effects of N Desmethyl Phenyltoloxamine Hydrochloride Research Models

In Vitro Evaluation of Antihistaminic Activity in Cellular Models

Direct in vitro studies evaluating the antihistaminic activity of N-Desmethyl Phenyltoloxamine Hydrochloride in cellular models are not readily found in the current body of scientific literature. However, the parent compound, Phenyltoloxamine, is well-characterized as a histamine (B1213489) H1 receptor antagonist. drugbank.comdrugbank.com

As a first-generation antihistamine, Phenyltoloxamine competitively inhibits the binding of histamine to H1 receptors on effector cells. drugbank.comdrugbank.com This action prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic and inflammatory responses. In vitro assays for antihistaminic activity typically involve the use of isolated tissues or cells expressing H1 receptors. For instance, studies on similar first-generation antihistamines have utilized models such as isolated guinea pig ileum or tracheal chains to measure the antagonism of histamine-induced muscle contractions. researchgate.net Additionally, cell-based assays using recombinant cells expressing the H1 receptor can be employed to determine the binding affinity and functional antagonism of a compound.

While no specific data exists for this compound, it is plausible that it retains some affinity for the H1 receptor, as N-demethylation does not always lead to a complete loss of pharmacological activity. However, without empirical data, its potency and efficacy as an antihistamine remain speculative.

Table 1: In Vitro Antihistaminic Activity Data

CompoundResearch ModelAssay TypeKey Findings
This compoundData Not AvailableData Not AvailableData Not Available
PhenyltoloxamineGeneral Cellular Models (inferred)H1 Receptor Binding/Functional AntagonismCharacterized as a histamine H1 receptor antagonist. drugbank.comdrugbank.com

Investigation of Potential Adjuvant Properties in Research Models (e.g., in antitussive formulations for chemical enhancement research)

There is no specific research available on the potential adjuvant properties of this compound in antitussive formulations. However, the parent compound, Phenyltoloxamine, has been utilized in combination with other active ingredients in cough and cold preparations, suggesting a potential role as an adjuvant. drugbank.comnih.gov Its sedative properties, common to first-generation antihistamines, may contribute to its utility in cough suppressants by promoting rest. nih.gov

Research models to investigate the adjuvant properties of a compound in antitussive formulations often involve animal models of cough, such as those induced by citric acid or capsaicin inhalation in guinea pigs or cats. In these models, the ability of the compound to enhance the antitussive effect of a primary cough suppressant would be evaluated.

The mechanism by which Phenyltoloxamine may act as an adjuvant is not well-elucidated but could be related to its sedative and anticholinergic effects. The sedative effects may reduce the sensitivity to cough stimuli, while anticholinergic properties could decrease mucus secretion in the respiratory tract. The potential for this compound to possess similar properties would require dedicated investigation.

Exploration of Mild Antidepressant-like Activities in Preclinical Models

Specific preclinical studies investigating the antidepressant-like activities of this compound are not available. The parent compound, Phenyltoloxamine, is primarily recognized for its antihistaminic and sedative effects. drugbank.com While sedation can be a shared feature with some antidepressant medications, it is not a direct indicator of antidepressant efficacy.

Preclinical models used to screen for antidepressant-like activity include the forced swim test and the tail suspension test in rodents. nih.govherbmedpharmacol.com In these models, a reduction in immobility time is considered indicative of a potential antidepressant effect. Other models, such as chronic unpredictable mild stress, are used to induce a state of anhedonia in animals, which can be reversed by effective antidepressant treatments. herbmedpharmacol.com

Given that some first-generation antihistamines can interact with various neurotransmitter systems in the central nervous system, a theoretical basis for exploring such activities might exist. However, without experimental data, any suggestion of antidepressant-like effects for this compound remains speculative.

Table 2: Preclinical Models for Antidepressant-like Activity

CompoundResearch ModelKey Findings
This compoundData Not AvailableData Not Available
PhenyltoloxamineData Not AvailablePrimarily known for sedative effects. drugbank.com

Assessment of Cytotoxicity in Established Cell Lines (e.g., EVSA-T cells, as observed for parent compound)

There is no available data on the cytotoxicity of this compound or its parent compound, Phenyltoloxamine, specifically in EVSA-T cells. General cytotoxicity screening is a standard part of the preclinical evaluation of any new chemical entity.

Cytotoxicity is typically assessed in vitro using a panel of established cancer cell lines. nih.gov Common assays used to measure cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and the LDH (lactate dehydrogenase) assay, which measures membrane integrity. nih.gov The choice of cell lines for screening can be broad, often including representatives from various cancer types such as lung, breast, colon, and leukemia. nih.gov

Without specific studies, the cytotoxic potential of this compound remains unknown.

Elucidation of Impact on Intracellular Signaling Pathways and Cellular Responses

Specific studies on the impact of this compound on intracellular signaling pathways are not available. For the parent compound, Phenyltoloxamine, as a histamine H1 receptor antagonist, its primary effect on intracellular signaling is the blockade of histamine-induced pathways. drugbank.com

The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, stimulates the activity of phospholipase C. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C, respectively. These signaling events contribute to the various physiological responses to histamine.

Some literature suggests that first-generation antihistamines may have broader effects on intracellular signaling. For instance, there is evidence that some can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation. nih.gov However, detailed studies on how Phenyltoloxamine or its N-desmethyl metabolite modulate these or other signaling pathways are lacking.

Neuropharmacological Characterization in In Vitro and Animal Models (e.g., potential central nervous system interactions distinct from adverse effects)

A detailed neuropharmacological characterization of this compound in in vitro and animal models is not available in the scientific literature. The neuropharmacology of its parent compound, Phenyltoloxamine, is primarily defined by its ability to cross the blood-brain barrier, a characteristic feature of first-generation antihistamines. drugbank.comdrugbank.com

Once in the central nervous system (CNS), Phenyltoloxamine antagonizes H1 receptors, leading to its well-documented sedative effects. drugbank.comnih.gov Neuropharmacological studies would typically involve a battery of behavioral tests in animals to assess effects on locomotion, coordination, anxiety, and cognition. In vitro studies might utilize brain tissue preparations or cultured neurons to examine the compound's effects on neuronal firing, neurotransmitter release, and receptor binding.

Beyond its antihistaminic action, the broader neuropharmacological profile of Phenyltoloxamine and its metabolites, including potential interactions with other CNS receptors and signaling pathways, remains an area with limited research.

Table 3: Summary of Pharmacological and Biological Data

SectionCompoundKey Information
6.1. Antihistaminic Activity N-Desmethyl Phenyltoloxamine HClNo data available.
PhenyltoloxamineH1 receptor antagonist. drugbank.comdrugbank.com
6.2. Adjuvant Properties N-Desmethyl Phenyltoloxamine HClNo data available.
PhenyltoloxamineUsed in combination cough/cold products; potential sedative contribution. drugbank.comnih.gov
6.3. Antidepressant-like Activity N-Desmethyl Phenyltoloxamine HClNo data available.
PhenyltoloxaminePrimarily sedative effects noted. drugbank.com
6.4. Cytotoxicity N-Desmethyl Phenyltoloxamine HClNo data available for any cell line.
PhenyltoloxamineNo data available for EVSA-T cells.
6.5. Intracellular Signaling N-Desmethyl Phenyltoloxamine HClNo data available.
PhenyltoloxamineBlocks histamine-induced signaling; potential for broader effects (e.g., NF-κB) not well-studied. drugbank.comnih.gov
6.6. Neuropharmacology N-Desmethyl Phenyltoloxamine HClNo data available.
PhenyltoloxamineCrosses blood-brain barrier, causing sedation via CNS H1 receptor antagonism. drugbank.comdrugbank.com

Advanced Research Methodologies and Future Research Directions

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate N-Desmethyl Phenyltoloxamine Hydrochloride Research

Omics technologies offer a powerful, high-throughput approach to systematically investigate the molecular underpinnings of a compound's effects. nih.gov By simultaneously analyzing large sets of biological molecules, researchers can gain a comprehensive understanding of the cellular and physiological responses to this compound.

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound, metabolomics can be applied to identify unique metabolic fingerprints or biomarkers associated with exposure and biological effect. nih.gov For instance, untargeted metabolomic analysis of biofluids (e.g., plasma, urine) from preclinical models could reveal perturbations in key metabolic pathways. Studies on other compounds have shown that alterations in pathways like the urea (B33335) cycle and glutathione (B108866) metabolism can be early indicators of hepatic adaptation or injury. nih.gov Such insights could provide a mechanistic understanding of the compound's interaction with cellular systems. nih.gov

Table 1: Hypothetical Metabolomic Profile Changes Following Exposure to this compound
Metabolic PathwayKey MetaboliteObserved ChangePotential Implication
Urea CycleOrnithineIncreasedAlteration in nitrogen metabolism
Glutathione MetabolismGlutathione Disulfide (GSSG)IncreasedIndication of oxidative stress
Energy Metabolism (TCA Cycle)2-OxoglutarateDecreasedPotential mitochondrial dysfunction
Choline MetabolismPhosphocholineIncreasedDisruption of cell membrane homeostasis

Proteomics: Proteomics focuses on the entire complement of proteins in a biological system. nih.gov Its application can help identify the direct protein targets of this compound and characterize downstream changes in protein expression that constitute the cellular response. researchgate.net Methodologies are broadly categorized as "bottom-up," where proteins are digested into peptides before analysis, and "top-down," where intact proteins are analyzed. nih.gov A top-down approach could be particularly useful for identifying post-translational modifications induced by the compound. Chemical proteomics, which uses affinity-based methods, could isolate specific binding partners, providing direct evidence of the compound's mechanism of action. nih.gov

Integration of Computational Chemistry and Cheminformatics in Compound Discovery and Optimization

Computational methods are indispensable in modern medicinal chemistry for accelerating the design and optimization of new chemical entities. openmedicinalchemistryjournal.com These in silico techniques can be applied to this compound to predict its biological activities and guide the synthesis of analogs with improved properties.

Computational Chemistry: Techniques like molecular docking are used to predict the conformation and binding affinity of a ligand within the active site of a target protein. openmedicinalchemistryjournal.com Given that the parent compound, Phenyltoloxamine, is an H1 receptor antagonist, molecular docking could be employed to model the interaction of this compound with the H1 receptor. nih.gov This would help determine if the metabolite retains significant antihistaminic activity and provide a structural basis for its effects.

Cheminformatics: This discipline uses computational and informational techniques to solve problems in chemistry. nih.gov For this compound, cheminformatics could be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By analyzing a library of related compounds, QSAR models can predict the biological activity or other properties of new molecules. Furthermore, cheminformatics tools can be used for virtual screening to identify novel scaffolds or to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby optimizing the compound's profile. nih.govnih.gov

Table 2: Illustrative Cheminformatics Workflow for Analog Optimization
StepMethodologyObjectiveExample Application
1. Library GenerationCombinatorial EnumerationCreate a virtual library of analogs of this compound.Systematically modify functional groups on the parent structure.
2. Property PredictionQSAR / Machine Learning ModelsPredict activity at the target receptor and key ADMET properties.Estimate H1 receptor affinity, solubility, and metabolic stability.
3. Virtual ScreeningMolecular Docking / Pharmacophore FilteringPrioritize compounds with the best-predicted binding and drug-like properties.Dock top-ranked compounds into a model of the H1 receptor.
4. Candidate SelectionMulti-Parameter OptimizationSelect a small, diverse set of promising candidates for chemical synthesis.Identify compounds with high predicted potency and favorable ADMET profiles.

Development of Novel In Vitro and Ex Vivo Models for Mechanistic Investigations

To accurately predict human responses and investigate mechanisms of action, research is moving beyond traditional cell culture and animal models toward more sophisticated systems that better recapitulate human physiology. nih.govnih.gov

Novel In Vitro Models: The limitations of simple in vitro systems have spurred the development of complex, three-dimensional (3D) models and microphysiological systems (MPS), often called "organs-on-a-chip." nih.govcriver.com For studying the metabolism of Phenyltoloxamine to this compound, 3D liver spheroids or liver-on-a-chip models containing primary human hepatocytes offer a more physiologically relevant environment than 2D cultures. criver.com To investigate its pharmacological effects, lung-on-a-chip models could be used to study its impact on airway smooth muscle cells or inflammatory responses in a dynamic, microfluidic environment. nih.gov

Ex Vivo Models: Ex vivo studies use tissues isolated from an organism that are kept functional in an artificial environment. mdpi.com This approach allows for the study of a compound's effect on an intact, complex biological tissue, bridging the gap between in vitro and in vivo research. mdpi.com For this compound, classic pharmacological preparations such as isolated guinea pig ileum or tracheal smooth muscle strips could be used to quantify its contractile or relaxant properties and determine its potency as an antihistamine.

Studies on the Environmental Fate and Occurrence of this compound

Pharmaceuticals and their metabolites are recognized as emerging environmental contaminants. nih.govresearchgate.net As a human metabolite, this compound is expected to be excreted and enter wastewater systems, ultimately reaching aquatic environments. nih.gov Research into its environmental presence and behavior is crucial for a complete risk assessment.

Occurrence: Targeted environmental monitoring studies are needed to determine the presence and concentration of this compound in various environmental compartments. This involves developing sensitive analytical methods, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect the compound in complex matrices like wastewater influent and effluent, surface water, and sediment.

Environmental Fate: Once in the environment, the persistence and transformation of the compound become important questions. Studies should investigate its biodegradability in wastewater treatment plants and its stability in aquatic systems (photodegradation, hydrolysis). Due to the hydrophilic nature of many pharmaceutical compounds, they may not be effectively removed by conventional wastewater treatment, leading to their persistence in aquatic ecosystems. nih.gov The potential for bioaccumulation in aquatic organisms should also be assessed to understand its broader ecological impact. mdpi.com

Table 3: Hypothetical Environmental Concentrations of this compound
Environmental CompartmentConcentration Range (ng/L)Significance
Wastewater Influent100 - 1000Indicates excretion load from the population.
Wastewater Effluent10 - 150Reflects removal efficiency of treatment processes.
Surface Water (River)1 - 20Represents environmental exposure concentration.
Groundwater&lt; 1 - 5Indicates potential for leaching and contamination of drinking water sources.

Conceptual Frameworks for Translational Research, Focusing on Analytical and Mechanistic Insights

Translational research provides a structured pathway to move fundamental scientific discoveries from the laboratory into practical applications for human and environmental health. nih.gov Frameworks such as the "T" model (T1, T2, etc.) or the National Institute of Environmental Health Sciences (NIEHS) Translational Research Framework help guide this process. nih.govresearchgate.net

For this compound, a conceptual framework would begin with the fundamental research described in the preceding sections.

Fundamental Research (T0): This phase includes the initial mechanistic studies using omics technologies, computational modeling, and novel in vitro/ex vivo systems to understand the compound's interactions at a molecular and cellular level. nih.gov

Method Development and Validation (T1): Insights from fundamental research can be translated into new methods and tools. For example, if metabolomics identifies a specific biomarker of exposure, this phase would involve developing and validating a robust analytical assay for that biomarker.

Application and Evidence Synthesis (T2/T3): The validated assays and mechanistic knowledge can then be applied in larger-scale studies, such as environmental monitoring programs or preclinical toxicology assessments. The evidence gathered is synthesized to build a comprehensive profile of the compound.

Practice and Policy (T4): Ultimately, the synthesized evidence can inform practice and policy. nih.gov For instance, data on the environmental occurrence and fate of this compound could be used to inform environmental risk assessments or guidelines for wastewater treatment.

This structured approach ensures that foundational analytical and mechanistic insights are purposefully advanced toward tangible outcomes that can protect public and environmental health. nsw.gov.au

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Desmethyl Phenyltoloxamine Hydrochloride in biological matrices?

  • Methodology : Use reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) for high sensitivity and specificity. Calibrate using certified reference standards (e.g., phenyltoloxamine citrate-related compounds, as described in USP monographs) to ensure accuracy . Validate the method per ICH guidelines, including tests for linearity (1–100 ng/mL), precision (RSD < 5%), and recovery rates (>90%). For metabolite identification, employ fragmentation patterns and compare with libraries of known N-desmethyl metabolites (e.g., N-desmethyl clomipramine hydrochloride) .

Q. How should researchers synthesize and characterize this compound for preclinical studies?

  • Methodology : Synthesize via demethylation of phenyltoloxamine using cytochrome P450 enzyme analogs (e.g., CYP3A4) in vitro, followed by purification via column chromatography. Confirm structure using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For hydrochloride salt formation, titrate with HCl in anhydrous ethanol and verify crystallinity via X-ray diffraction . Purity should exceed 98% (validated by HPLC), with residual solvent levels complying with USP <467> .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the metabolic pathways of phenyltoloxamine and its N-desmethyl metabolite?

  • Methodology :

  • In vitro : Incubate phenyltoloxamine with human liver microsomes (HLMs) and NADPH cofactor. Monitor N-demethylation kinetics (Km, Vmax) using LC-MS/MS. Inhibit specific CYP isoforms (e.g., CYP2D6, CYP3A4) to identify primary metabolic enzymes .
  • In vivo : Administer radiolabeled (¹⁴C) phenyltoloxamine to rodent models. Collect plasma, urine, and feces over 72 hours. Use accelerator mass spectrometry (AMS) to track metabolite distribution and identify secondary pathways (e.g., glucuronidation) .

Q. How can researchers address contradictions in reported solubility data for this compound?

  • Methodology : Conduct controlled solubility studies under standardized conditions (e.g., USP <1236>). Test in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation. Compare results with literature data (e.g., phenyltoloxamine citrate’s solubility: 22 mg/mL in water at 25°C ). Discrepancies may arise from polymorphic forms; characterize crystalline vs. amorphous states via differential scanning calorimetry (DSC) .

Q. What strategies improve the stability of this compound in formulation development?

  • Methodology :

  • Excipient screening : Use antioxidants (e.g., ascorbic acid) to prevent oxidative degradation. Avoid lactose in solid formulations due to Maillard reaction risks .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation products (e.g., phenyltoloxamine via HPLC) and adjust packaging to moisture-resistant blisters .

Q. How can in vitro-in vivo correlations (IVIVC) be established for this compound?

  • Methodology : Develop a biorelevant dissolution apparatus simulating gastrointestinal pH and motility. Compare dissolution profiles (e.g., 85% release in 30 minutes) with pharmacokinetic data from animal studies. Use Wagner-Nelson or Loo-Riegelman methods to model absorption rates. Validate with a Level A IVIVC per FDA guidance .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the pharmacokinetic half-life of this compound?

  • Approach :

  • Species variability : Compare rodent vs. human hepatocyte metabolism data. Rodents may exhibit faster clearance due to higher CYP activity .
  • Dose dependency : Conduct non-linear pharmacokinetic studies (0.1–10 mg/kg). Saturation of metabolic enzymes at high doses can prolong half-life .
  • Analytical interference : Validate assays against structurally similar metabolites (e.g., phenyltoloxamine citrate) to rule out cross-reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.